molecular formula C9H11BrO2 B3241913 (5-Bromo-2-methoxy-4-methylphenyl)methanol CAS No. 1492320-95-2

(5-Bromo-2-methoxy-4-methylphenyl)methanol

Cat. No.: B3241913
CAS No.: 1492320-95-2
M. Wt: 231.09 g/mol
InChI Key: HTLIGZVLXBOYCN-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol typically involves the bromination of 2-methoxy-4-methylphenol followed by a reduction step to introduce the methanol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and reduction steps, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4, Pd/C with H2

    Substitution: NaN3, NaOCH3

Major Products Formed

    Oxidation: (5-Bromo-2-methoxy-4-methylphenyl)carboxylic acid

    Reduction: 2-Methoxy-4-methylphenylmethanol

    Substitution: (5-Azido-2-methoxy-4-methylphenyl)methanol, (5-Methoxy-2-methoxy-4-methylphenyl)methanol

Scientific Research Applications

(5-Bromo-2-methoxy-4-methylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The methanol group can undergo oxidation or reduction, altering the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methoxy-4-methylphenyl)methanol is unique due to the combination of bromine, methoxy, and methanol groups on a single benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

(5-bromo-2-methoxy-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIGZVLXBOYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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